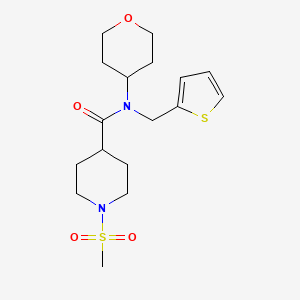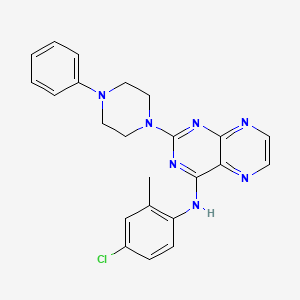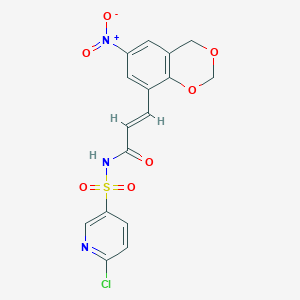
(3-Bromo-2-nitrophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromo-2-nitrophenyl)acetic acid”, also commonly known as BNPA, is a crystalline solid organic compound with the chemical formula C8H6BrNO4. It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-nitrophenyl)acetic acid” is not explicitly mentioned in the retrieved papers .Aplicaciones Científicas De Investigación
Synthesis of Novel Drugs
“(3-Bromo-2-nitrophenyl)acetic acid” can be used in the synthesis of novel drugs . The bromo and nitro groups present in the compound can act as good leaving groups, allowing for various substitutions to create new drug molecules.
Production of Biologically Active Compounds
This compound can be used to produce biologically active compounds such as nitric releasing agents . These agents have various applications in medicine, including the treatment of cardiovascular diseases and erectile dysfunction.
Synthesis of Peptides and Proteins
“(3-Bromo-2-nitrophenyl)acetic acid” can also be used in the synthesis of peptides and proteins . The carboxylic acid group can react with amino groups to form peptide bonds, which are the basis for proteins.
Production of Polymers
The compound can be used in the production of polymers . The carboxylic acid group can react with alcohols to form esters, which are commonly used in the production of various types of polymers.
Use as a Protecting Group
Similar to “2-Nitrophenylacetic acid”, “(3-Bromo-2-nitrophenyl)acetic acid” could potentially be used as a protecting group for primary alcohols . The alcohol can be esterified with the acid, proceeding through the acid chloride or acid anhydride.
Precursor for Heterocycles
Again, similar to “2-Nitrophenylacetic acid”, this compound could serve as a precursor for many heterocycles . Complete reduction of the acid yields anilines, which quickly cyclize to form lactams. Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids. Both of these processes are useful in the synthesis of many biologically active molecules.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as nitrobenzenes, have been found to bind with high affinity to multiple receptors . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also influence a broad range of biochemical pathways.
Result of Action
It is known that similar compounds can have a wide range of biological activities . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Bromo-2-nitrophenyl)acetic acid. For example, the compound’s action may be affected by the pH of the environment, the presence of other compounds, and temperature
Propiedades
IUPAC Name |
2-(3-bromo-2-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHIDRWIMKSVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-nitrophenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2633595.png)
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea](/img/structure/B2633596.png)



![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide](/img/structure/B2633603.png)

![N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2633608.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)


![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2633614.png)
![Propan-2-yl-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate,trans-](/img/structure/B2633616.png)
